molecular formula C15H12ClNO4 B2488736 (3-Methoxycarbonylphenyl)methyl 6-chloropyridine-3-carboxylate CAS No. 926128-18-9

(3-Methoxycarbonylphenyl)methyl 6-chloropyridine-3-carboxylate

Cat. No.: B2488736
CAS No.: 926128-18-9
M. Wt: 305.71
InChI Key: OBLWWIQVPLUEDS-UHFFFAOYSA-N
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Description

“(3-Methoxycarbonylphenyl)methyl 6-chloropyridine-3-carboxylate” is a chemical compound. It is also known as Methyl 6-chloropyridine-3-carboxylate . The empirical formula of this compound is C7H6ClNO2 .


Synthesis Analysis

Methyl 6-chloropyridine-3-carboxylate can be used to synthesize fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . It can also be used in the synthesis of retinoid x receptor (RXR) ligands, which have many clinical applications .


Molecular Structure Analysis

The molecular weight of Methyl 6-chloropyridine-3-carboxylate is 171.58 . The empirical formula (Hill Notation) is C7H6ClNO2 .


Chemical Reactions Analysis

A catalytic multicomponent protocol to dihydropyridine-3-carboxylate from terminal alkynes, isocyanates, and malonates has been developed . Copper acetylides attack on isocyanates to form a propargylic amide species which further reacted with malonates by the action of t-BuOLi to form dihydropyridine-3-carboxylates .


Physical and Chemical Properties Analysis

The melting point of Methyl 6-chloropyridine-3-carboxylate is 86-90 °C (lit.) . The empirical formula (Hill Notation) is C7H6ClNO2 .

Safety and Hazards

Methyl 6-chloropyridine-3-carboxylate is classified as Eye Irritant 2 and Skin Sensitizer 1 . It has the hazard statements H317 - H319 . The precautionary statements are P280 - P302 + P352 - P305 + P351 + P338 .

Properties

IUPAC Name

(3-methoxycarbonylphenyl)methyl 6-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-20-14(18)11-4-2-3-10(7-11)9-21-15(19)12-5-6-13(16)17-8-12/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLWWIQVPLUEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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